molecular formula C19H22N6O4 B2609892 (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(3-nitrophenyl)methanone CAS No. 886897-28-5

(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(3-nitrophenyl)methanone

Cat. No.: B2609892
CAS No.: 886897-28-5
M. Wt: 398.423
InChI Key: GLKNCVZDCJIVOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

Several studies have focused on the synthesis of novel compounds involving morpholine and piperazine moieties, which are known for their potential in creating pharmacologically active agents. For instance, research on morpholinylpyrrolyl derivatives has shown the ability to synthesize various heterocycles, potentially useful in developing new therapeutic agents (Zaki, El-Dean, & Radwan, 2014). Similarly, the synthesis of compounds for imaging LRRK2 enzyme in Parkinson's disease highlights the application of such chemical structures in diagnostic imaging, potentially aiding in the early detection and treatment of neurodegenerative diseases (Wang, Gao, Xu, & Zheng, 2017).

Structural Analysis and Antiproliferative Activity

Research into the structural exploration and antiproliferative activity of novel bioactive heterocycles, such as morpholino derivatives, provides insight into their potential use in cancer research. The detailed structural characterization, including X-ray diffraction studies, allows for the understanding of molecular interactions that contribute to biological activity, potentially guiding the design of new anticancer agents (Benaka Prasad et al., 2018).

Antinociceptive Activity

The synthesis and evaluation of pyridazinone derivatives carrying morpholino, arylpiperidino, and arylpiperazino moieties have revealed compounds with significant antinociceptive activity. This research opens avenues for developing new analgesic drugs that could potentially offer better pain management solutions (Gokçe, Doğruer, & Şahin, 2001).

Enzyme Inhibition for Drug Development

The exploration of morpholino derivatives as enzyme inhibitors showcases the potential of these compounds in drug development, particularly in targeting specific enzymes associated with diseases. For example, studies on inhibitors of the aldo-keto reductase enzyme AKR1C3, which are of interest for leukemia and hormone-related cancers, demonstrate the importance of morpholino(phenylpiperazin-1-yl)methanones in medicinal chemistry (Flanagan et al., 2014).

Properties

IUPAC Name

[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4/c26-19(15-2-1-3-16(14-15)25(27)28)24-8-6-22(7-9-24)17-4-5-18(21-20-17)23-10-12-29-13-11-23/h1-5,14H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKNCVZDCJIVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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